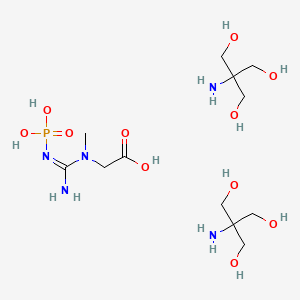
Phosphocreatine Di-tris salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphocreatine Di-tris salt can be synthesized through the reaction of creatine with phosphoric acid in the presence of tris(hydroxymethyl)aminomethane (tris). The reaction typically involves the following steps:
- Dissolution of creatine in water.
- Addition of phosphoric acid to the solution.
- Neutralization of the solution with tris to form the di-tris salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphocreatine Di-tris salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce creatine and inorganic phosphate.
Phosphorylation: It can transfer its phosphate group to ADP to form ATP.
Oxidation-Reduction: In biological systems, it participates in redox reactions involving creatine kinase.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Phosphorylation: Catalyzed by the enzyme creatine kinase in the presence of ADP.
Oxidation-Reduction: Involves creatine kinase and other cellular components.
Major Products Formed
Hydrolysis: Creatine and inorganic phosphate.
Phosphorylation: ATP and creatine.
Oxidation-Reduction: Various intermediates depending on the specific redox reaction.
Applications De Recherche Scientifique
Phosphocreatine Di-tris salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in biochemical assays to study energy metabolism.
Biology: Investigated for its role in cellular energy homeostasis and protection against oxidative stress.
Medicine: Explored as a potential therapeutic agent for conditions involving energy metabolism, such as heart failure and neurodegenerative diseases.
Industry: Utilized in the production of supplements aimed at enhancing athletic performance and muscle recovery
Mécanisme D'action
Phosphocreatine Di-tris salt exerts its effects primarily through its role in the phosphocreatine shuttle, a system that rapidly regenerates ATP in cells with high energy demands. The compound donates its phosphate group to ADP to form ATP, a reaction catalyzed by creatine kinase. This process helps maintain ATP levels during periods of intense energy consumption, such as muscle contraction and neuronal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Creatine: A precursor to phosphocreatine, involved in the same energy metabolism pathways.
Phosphocreatine: The non-tris salt form, which also participates in the phosphocreatine shuttle.
Cyclocreatine: A cyclic analogue of creatine with similar energy metabolism functions.
Uniqueness
Phosphocreatine Di-tris salt is unique due to its enhanced solubility and stability compared to other forms of creatine and phosphocreatine. This makes it particularly useful in biochemical assays and therapeutic applications where high solubility and stability are required .
Propriétés
Formule moléculaire |
C12H32N5O11P |
|---|---|
Poids moléculaire |
453.38 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-[(Z)-N'-phosphonocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |
Clé InChI |
UPPBKCOGWJTQMJ-UHFFFAOYSA-N |
SMILES isomérique |
CN(CC(=O)O)/C(=N\P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
SMILES canonique |
CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)
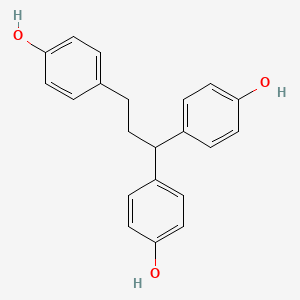
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
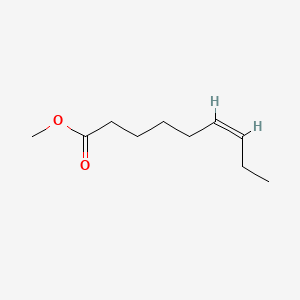
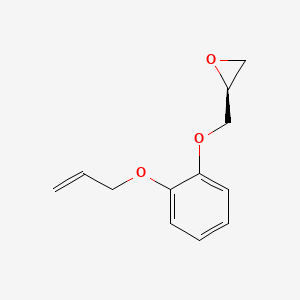
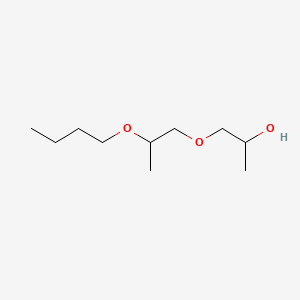

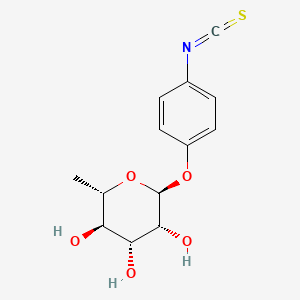

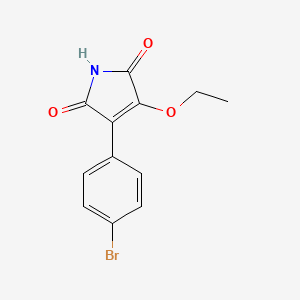
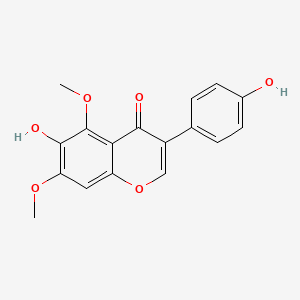
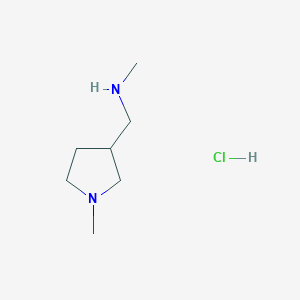
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
